1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine
Description
1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)-N-methylmethanamine is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position. The pyrazole ring is linked to a phenyl group at the 3-position, which is further connected to an N-methylmethanamine moiety. The iodine substituent introduces significant steric and electronic effects, which may enhance binding specificity or serve as a handle for radiolabeling in imaging applications .
Properties
Molecular Formula |
C11H12IN3 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
1-[3-(4-iodopyrazol-1-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H12IN3/c1-13-6-9-3-2-4-11(5-9)15-8-10(12)7-14-15/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
CHURRQIIWZCUNM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Coupling Reaction: The 4-iodopyrazole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)-N-methylmethanamine and analogous pyrazole derivatives:
Key Observations :
Halogen Effects :
- The iodine substituent in the target compound increases molecular weight (327.16 g/mol for CAS 1341541-10-3, ) compared to fluorine (201.22 g/mol for 2,2-difluoroethoxy derivatives, ) or chlorine analogs. Iodine’s polarizability may improve binding to hydrophobic pockets in proteins.
- Fluorine in compounds like SRR2 () enhances metabolic stability and bioavailability, making it common in drug design.
Structural Complexity :
- The addition of imidazole () or pyridinium () moieties introduces hydrogen-bonding or charged interactions, expanding target specificity.
Applications :
- Iodinated derivatives (e.g., ’s 1-(4-(¹⁸F-fluoro)phenyl)-N-methylmethanamine) are explored in radiopharmaceuticals, leveraging halogens for imaging or therapeutic purposes.
- Simpler pyrazole-amines (e.g., W1Y, ) serve as scaffolds for high-throughput screening in drug discovery.
Safety Profiles :
- Methylpyrazole derivatives () exhibit acute oral toxicity (H302) and respiratory irritation (H335), suggesting halogen type and substituent positioning influence hazard classification.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s iodine substituent may require specialized iodination reagents (e.g., NIS or I₂), whereas fluorinated analogs () are synthesized via nucleophilic aromatic substitution with KF .
- Biological Activity : Pyrazole-amine hybrids are prominent in multitarget drug design (), with halogen choice (I vs. F/Cl) fine-tuning potency and selectivity.
- Crystallography : SHELX programs () are critical for resolving structures of iodinated compounds, where heavy atoms improve diffraction contrast.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
